molecular formula C8H8Cl2 B3051386 1,3-Dichloro-2-ethylbenzene CAS No. 33407-02-2

1,3-Dichloro-2-ethylbenzene

Cat. No. B3051386
CAS RN: 33407-02-2
M. Wt: 175.05 g/mol
InChI Key: NUDVJQOVBFONPG-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-ethylbenzene is a chemical compound with the molecular formula C8H8Cl2 . It has a molecular weight of 175.055 g/mol .


Molecular Structure Analysis

The InChI code for 1,3-Dichloro-2-ethylbenzene is InChI=1S/C8H8Cl2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 . The Canonical SMILES is CCC1=C(C=CC=C1Cl)Cl . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1,3-Dichloro-2-ethylbenzene has a molecular weight of 175.05 g/mol . Other physical and chemical properties such as its density, solubility, and boiling point are not specified in the search results.

Scientific Research Applications

Chemical Synthesis

1,3-Dichloro-2-ethylbenzene is utilized in chemical synthesis. For instance, poly(N,N′-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) and N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide (TCBDA) are used as reagents for preparing N, N-dichloroamines, nitriles, and aldehydes from primary amines. These compounds facilitate the oxidative conversion of primary alcohols into nitriles in aqueous ammonia (Ghorbani‐Vaghei & Veisi, 2009).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1,3-Dichloro-2-ethylbenzene is a subject of study in NMR spectroscopy. The single and multiple quantum NMR spectra of this compound in liquid crystal solvents provide insights into its molecular structure. This analysis yields valuable information about the structure of the ring and the ethenyl group, including the dihedral angle between these groups (Rendell & Burnell, 1997).

Solid State Proton Spin Relaxation

In solid-state proton spin relaxation (SSPSR) studies, derivatives of ethylbenzene, including 1,3-dichloro-2-ethylbenzene, are examined. The dynamics of ethyl groups and their constituent methyl groups are analyzed, providing insights into molecular dynamics and intermolecular interactions in the solid state (Beckmann et al., 1991).

Synthesis of Pharmaceutical and Chemical Compounds

1,3-Dichloro-2-ethylbenzene plays a role in the synthesis of various chemical and pharmaceutical compounds. For example, it's involved in the one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones from aldehydes, phthalhydrazide, and dimedone under solvent-free conditions, highlighting its utility in organic synthesis (Ghorbani‐Vaghei et al., 2011).

Photochemical Decomposition Studies

The compound is also used in studies exploring photochemical decomposition. For example, its decomposition under UV irradiation in the presence of dioxygen and a dioxomolybdenum(VI) complex on the TiO2 surface is investigated to understand the photocatalytic processes (Bakhtchadjian et al., 2013).

Safety And Hazards

When handling 1,3-Dichloro-2-ethylbenzene, it’s recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition . It’s also advised to use only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1,3-dichloro-2-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDVJQOVBFONPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334410
Record name 2,6-Dichloroethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-ethylbenzene

CAS RN

33407-02-2
Record name 2,6-Dichloroethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Schlosser, C Heiss, E Marzi, R Scopelliti - 2006 - Wiley Online Library
Nine 1,3‐dichlorobenzene congeners were selected as model compounds to assess the relative rates of proton abstraction from 4‐ and 5‐positions (“ortho” vs. “meta” metalation). …
V Cecchetti, O Tabarrini, S Sabatini, H Miao… - Bioorganic & medicinal …, 1999 - Elsevier
From our quantitative structure–activity relationship (QSAR) study on a large set of 6-aminoquinolones, which indicated that a group larger than methyl could be allocated at C-8 position…
Number of citations: 30 www.sciencedirect.com

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